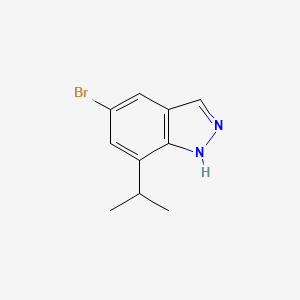

5-Bromo-7-isopropyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-7-isopropyl-1H-indazole is a chemical compound with the CAS Number: 773887-09-5 . It has a molecular weight of 239.11 . It is a solid substance that is stored in a dry room at normal temperature .

Synthesis Analysis

Indazole-containing derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Molecular Structure Analysis

The molecular structure of 5-Bromo-7-isopropyl-1H-indazole consists of a pyrazole ring and a benzene ring . The InChI key of this compound is WHZLVUPLAGPFMC-UHFFFAOYSA-N .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) should afford the indazolium salts .Physical And Chemical Properties Analysis

5-Bromo-7-isopropyl-1H-indazole is a solid substance . It is stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Applications

5-Bromo-7-isopropyl-1H-indazole: has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents. Its structural framework is conducive to binding with various biological targets, potentially inhibiting the growth of cancer cells. Research has indicated that indazole derivatives can be effective against colon and melanoma cell lines, suggesting that this compound may also have similar applications .

Pharmaceutical Development: Anti-Inflammatory Agents

The indazole moiety is a key component in the synthesis of anti-inflammatory drugs. Given its structural similarity to other indazole derivatives, 5-Bromo-7-isopropyl-1H-indazole could be utilized in the design and synthesis of new anti-inflammatory compounds, which could lead to the development of novel therapeutic agents .

Biochemistry: Enzyme Inhibition

Indazole derivatives are known to act as selective inhibitors of enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is involved in respiratory diseases. The unique substitution pattern of 5-Bromo-7-isopropyl-1H-indazole may offer a new avenue for the development of selective enzyme inhibitors that could be used in the treatment of various diseases .

Material Science: Organic Semiconductors

The electronic properties of indazoles make them suitable for use in organic semiconductors5-Bromo-7-isopropyl-1H-indazole could be investigated for its potential applications in the field of electronics, where it might be used in the development of components such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

As a heterocyclic compound, 5-Bromo-7-isopropyl-1H-indazole serves as a versatile building block for the synthesis of more complex molecules. Its bromine and isopropyl groups offer points of reactivity that can be exploited in various synthetic strategies, leading to a wide array of heterocyclic compounds with potential applications across different fields of chemistry .

Agricultural Chemistry: Pesticide Development

The structural motif of indazole is present in some pesticides. Therefore, 5-Bromo-7-isopropyl-1H-indazole could be used in the development of new pesticides. Its bromine atom, in particular, may confer additional biological activity, making it a candidate for the synthesis of novel agrochemicals .

Safety and Hazards

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Biochemical Pathways

Indazole derivatives are known to show various biologically vital properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-bromo-7-propan-2-yl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZLVUPLAGPFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610773 |

Source

|

| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773887-09-5 |

Source

|

| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)